methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings
Properties
Molecular Formula |
C21H20N4O3S3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N4O3S3/c1-28-19(27)17-12-7-3-2-4-9-14(12)30-18(17)22-16(26)11-29-20-23-24-21-25(20)13-8-5-6-10-15(13)31-21/h5-6,8,10H,2-4,7,9,11H2,1H3,(H,22,26) |
InChI Key |
NKYKSNZCGQKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple stepsThe final step involves the cyclization to form the tetrahydro-4H-cyclohepta[b]thiophene ring and esterification to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Structural Basis of Reactivity
The compound integrates multiple heterocyclic systems, including a triazolo-benzothiazole moiety, a thiophene ring, and a tetrahydro-cyclohepta[b]thiophene core . Key reactive sites include:
-
Sulfanyl group (-S-) : Prone to oxidation or alkylation due to its nucleophilic sulfur atom.
-
Ester functional group (-COOCH₃) : Susceptible to hydrolysis under acidic or basic conditions.
-
Amino group (-NH-) : Potential for electrophilic substitution or amidation reactions.
-
Conjugated double bonds : Present in the thiophene and benzothiazole rings, which may undergo reduction or cycloaddition.
Common Reaction Pathways
The compound participates in several reaction types, influenced by its functional groups and heterocyclic framework:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) | Conversion of sulfanyl (-S-) to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups. |
| Reduction | Sodium borohydride (NaBH₄) | Reduction of double bonds in thiophene or benzothiazole rings. |
| Hydrolysis | Acidic/basic aqueous conditions | Cleavage of the ester group to form a carboxylic acid. |
| Electrophilic substitution | Electrophiles (e.g., acyl chlorides) | Modification of the amino group or aromatic rings. |
Reagent-Specific Reactions
The choice of reagents and conditions significantly impacts reaction outcomes:
| Reagent | Role | Conditions | Expected Outcome |
|---|---|---|---|
| H₂O₂ | Oxidizing agent | Acidic pH, controlled temp | Oxidation of -S- to -SO- or -SO₂- groups. |
| NaBH₄ | Reducing agent | Alcoholic solvent, room temp | Reduction of conjugated double bonds. |
| H₂O/acid | Hydrolyzing agent | Heated conditions | Ester hydrolysis to carboxylic acid. |
| Acyl chlorides | Electrophilic reagents | Aprotic solvents (e.g., DMF) | Amidation or acylation of the amino group. |
Mechanistic Insights
-
Oxidation : The sulfanyl group undergoes stepwise oxidation, forming sulfoxide (-SO-) and sulfone (-SO₂-) derivatives. This alters the compound’s electronic properties and solubility.
-
Reduction : Reduction of aromatic double bonds may disrupt conjugation, potentially affecting stability or reactivity.
-
Hydrolysis : Ester cleavage generates a carboxylic acid, which could enhance water solubility or enable further reactions (e.g., amidation).
Stability Considerations
Careful control of reaction conditions is critical to avoid degradation:
-
Temperature : Elevated temperatures may lead to decomposition of sensitive functional groups.
-
Solvent : Polar aprotic solvents (e.g., DMF) are often preferred for
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold exhibit notable antimicrobial properties. These compounds have been shown to interact with bacterial targets effectively. For instance, derivatives of this scaffold have been evaluated for their in vitro antibacterial activities against various strains of bacteria and have shown promising results as potential antibiotics .
Cancer Therapy
The compound's structural components suggest potential applications in cancer therapy. The presence of the triazole and benzothiazole moieties may enable interactions with biological targets involved in cancer progression. Preliminary studies indicate that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. These findings warrant further investigation into the compound's mechanism of action and therapeutic efficacy against specific cancer types .
Enzyme Inhibition
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been explored as an inhibitor of various enzymes. The [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold has been reported to compete with nicotinamide in binding sites of human enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies .
Pharmacological Insights
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that modifications to the compound's structure may enhance its bioavailability while minimizing potential toxicity .
Material Science Applications
Polymeric Composites
The unique chemical structure of this compound lends itself to applications in material science. Its incorporation into polymeric matrices can enhance mechanical properties and thermal stability. Research is being conducted on its use as a functional additive in polymers for electronic applications due to its potential conductive properties .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazole and benzothiazole rings may play a key role in binding to these targets, while the sulfanyl and acetyl groups may modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 6-methyl-2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .
Uniqueness
Methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a novel hybrid structure that combines the pharmacophoric features of triazoles and benzothiazoles with a tetrahydro-cycloheptathiophene moiety. This unique combination suggests potential biological activities that merit investigation.
Synthesis and Characterization
The synthesis of this compound involves the strategic coupling of various heterocyclic precursors. The synthesis pathway typically includes:
- Formation of the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetylation to yield the final compound.
Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of compounds featuring triazole and benzothiazole moieties. Studies have shown that derivatives of these compounds exhibit notable antibacterial and antifungal activities:
- Antibacterial Activity : The synthesized compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, in vitro studies indicated a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .
- Antifungal Activity : The compound also showed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, although specific MIC values were not uniformly reported across studies .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds containing the triazolo-benzothiazole framework. In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects in human breast (MDA-MB-231) and gastric (NUGC-3) cancer cell lines with IC50 values ranging from 5 to 15 μM .
The mechanism through which this compound exerts its biological effects is believed to involve interference with cellular signaling pathways:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some studies suggest that compounds similar to our target may act as PARP inhibitors, which are crucial in DNA repair mechanisms .
- Reactive Oxygen Species (ROS) Scavenging : The presence of sulfur-containing groups may enhance antioxidant properties, contributing to reduced oxidative stress in cells .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Ghosh et al. (2022) reported a series of triazole derivatives that displayed significant antibacterial activity against multidrug-resistant strains. Their findings support the hypothesis that incorporating a benzothiazole moiety enhances antimicrobial efficacy .
- Fayad et al. (2019) identified novel anticancer agents through screening libraries for compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
- Methodology : A multi-step synthesis is typically employed. For example, the triazolobenzothiazole core can be synthesized via cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene under metal-free conditions (yields >90%) . Subsequent coupling to the cycloheptathiophene scaffold may involve thioacetylation using CS₂ in ethanol with KOH catalysis, as seen in analogous triazole-thiadiazole syntheses (yields ~68%) .
- Key steps :
- Cyclization of triazole-thiol intermediates.
- Thioether bond formation via nucleophilic substitution.
- Final esterification under mild acidic conditions .
Q. How can structural characterization be reliably performed for this compound?
- Methodology : Use complementary spectroscopic techniques:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions. For example, methyl ester protons typically resonate at δ ~3.8–4.0 ppm, while cyclohepta[b]thiophene protons appear as multiplet signals in δ 1.5–2.8 ppm .
- X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., cyclohepta[b]thiophene conformation) .
- HRMS : Validate molecular formula, especially for sulfur-rich structures .
Q. What solvents and catalysts optimize yield in key synthetic steps?
- Methodology :
- Cyclization reactions : DMF with catalytic KOH (40% aqueous) at 100°C promotes intramolecular thiadiazine formation .
- Thioacetylation : Ethanol or THF with CS₂ and KOH enhances thiol activation .
- Coupling reactions : 1,4-dioxane or acetonitrile with POCl₃ facilitates acyl transfer (yields ~70–73%) .
Advanced Research Questions
Q. How can conflicting NMR data for triazole-thiadiazole derivatives be resolved?
- Methodology :
- Variable temperature NMR : Differentiate dynamic rotational isomers in thiadiazole rings .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in fused bicyclic systems (e.g., cyclohepta[b]thiophene) .
- Comparative analysis : Cross-reference with structurally similar compounds, such as ethyl 2-(4-nitrobenzamido)-4H-cyclohepta[b]thiophene-3-carboxylate (δ 7.2–8.1 ppm for aromatic protons) .
Q. What strategies mitigate low yields in the final esterification step?
- Methodology :
- Protecting groups : Use tert-butyl esters to prevent side reactions during earlier steps, followed by acidic deprotection .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve purity, as demonstrated in triazolo-thiadiazine syntheses .
- Catalyst screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ for enhanced acylation efficiency .
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Docking studies : Target enzymes with known triazole-thiadiazole interactions (e.g., cyclooxygenase-2 or kinase inhibitors) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with bioactivity, leveraging data from sulfonamide-triazole hybrids .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties, focusing on sulfonamide and ester bioavailability .
Q. What are the implications of steric effects in the cyclohepta[b]thiophene moiety on reactivity?
- Methodology :
- Conformational analysis : Compare X-ray structures of analogous compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylates) to identify steric hindrance in the seven-membered ring .
- Kinetic studies : Monitor reaction rates for nucleophilic substitutions (e.g., thioacetylation) with bulkier vs. smaller substituents .
Methodological Considerations
- Contradiction handling : When spectral data conflicts (e.g., unexpected NOEs in NMR), validate via independent synthesis of regioisomers .
- Scale-up challenges : Pilot reactions in flow reactors to manage exothermic steps (e.g., POCl₃-mediated acylations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
